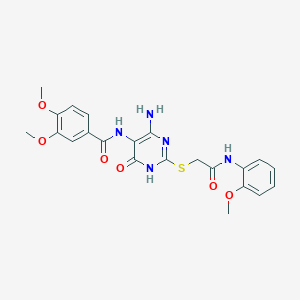
N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide, also known as CP-690,550, is a potent Janus kinase (JAK) inhibitor. JAKs are enzymes that play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Antiviral Activity
The synthesis of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide has been investigated for its antiviral potential. In a study by Chen et al., derivatives of this compound were synthesized and tested for their activity against the tobacco mosaic virus (TMV) . Notably, compounds 7b and 7i demonstrated anti-TMV activity. Further research could explore its efficacy against other viruses.
Antibacterial Properties
While not directly studied for antibacterial effects, similar 1,3,4-thiadiazole derivatives have displayed antibacterial properties . Investigating the antibacterial potential of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide could provide valuable insights for combating bacterial infections.
Antifungal Applications
Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have shown antifungal activity . Considering this, researchers might explore whether our compound exhibits fungicidal effects.
Herbicidal Activity
Sulfonamide derivatives have been investigated for potential agricultural applications, including herbicidal properties . Evaluating the impact of N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide on plant growth and weed control could be worthwhile.
Anticonvulsant Potential
Although not directly studied for anticonvulsant effects, certain 1,3,4-thiadiazoles have displayed such activity . Researchers could explore whether our compound affects neuronal excitability.
properties
IUPAC Name |
N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12-8-7-11(16-17-12)13(18)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELYQRSSMBIVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide](/img/structure/B2658757.png)
![diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2658759.png)
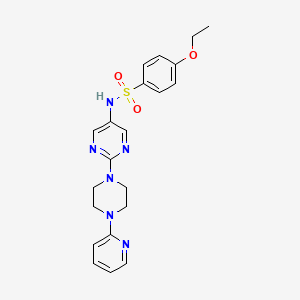

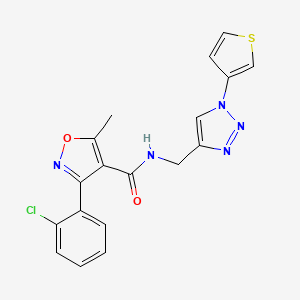
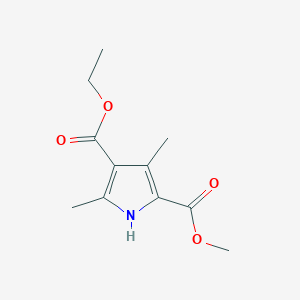
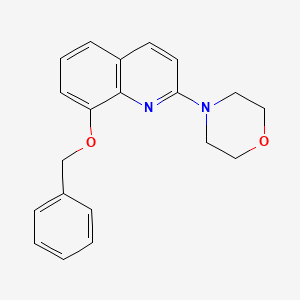

![N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658772.png)



